2,3,5,6-Tetrafluorophenol

Catalog No.
S596868
CAS No.
769-39-1
M.F
C6H2F4O
M. Wt
166.07 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluorophenol

CAS Number

769-39-1

Product Name

2,3,5,6-Tetrafluorophenol

IUPAC Name

2,3,5,6-tetrafluorophenol

Molecular Formula

C6H2F4O

Molecular Weight

166.07 g/mol

InChI

InChI=1S/C6H2F4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H

InChI Key

PBYIIRLNRCVTMQ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)O)F)F

Synonyms

2,3,5,6-tetrafluorophenol

Canonical SMILES

C1=C(C(=C(C(=C1F)F)O)F)F

    Peptide Synthesis

    Antibody Labeling

      Field: Immunology

      Application: 2,3,5,6-Tetrafluorophenol has been used in the preparation of technetium-99m labeled antibodies

      Method: The specific methods of application or experimental procedures would depend on the particular antibody being labeled. Generally, this involves the reaction of the antibody with 2,3,5,6-Tetrafluorophenol in the presence of technetium-99m.

      Results: The outcome of this process is the production of an antibody that has been labeled with technetium-99m, which can be useful in various immunological studies.

    Cytochrome P450 Substrate

      Application: 2,3,5,6-Tetrafluorophenol is used as a substrate for cytochrome P450

      Method: The specific methods of application or experimental procedures would depend on the particular experiment being conducted. Generally, this involves the reaction of 2,3,5,6-Tetrafluorophenol with a cytochrome P450 enzyme under suitable conditions.

      Results: The outcome of this process is the production of a metabolite that can be analyzed to understand the activity of the cytochrome P450 enzyme.

    Fluorinated Building Blocks

      Field: Organic Chemistry

      Application: 2,3,5,6-Tetrafluorophenol is used as a fluorinated building block in organic synthesis.

      Method: The specific methods of application or experimental procedures would depend on the particular synthesis being conducted. Generally, this involves the reaction of 2,3,5,6-Tetrafluorophenol with other reagents under suitable conditions.

      Results: The outcome of this process is the production of a fluorinated organic compound, which can have various applications in materials science, pharmaceuticals, and other fields.

2,3,5,6-Tetrafluorophenol is a fluorinated aromatic compound with the molecular formula C6H2F4OC_6H_2F_4O and a molecular weight of approximately 166.07 g/mol. It is characterized by the presence of four fluorine atoms substituted at the 2, 3, 5, and 6 positions of the phenolic ring. This compound is notable for its unique chemical properties resulting from the electron-withdrawing effects of the fluorine substituents, which enhance its acidity compared to non-fluorinated phenols .

The specific mechanism of action of TFP depends on the research application. As mentioned earlier, TFP can act as a substrate for cytochrome P450 enzymes, which are involved in metabolism []. However, detailed information on specific mechanisms requires further research.

Typical of phenolic compounds. Key reactions include:

  • Acid-Base Reactions: The compound exhibits increased acidity due to the electronegative fluorine atoms, allowing it to donate protons more readily compared to non-fluorinated phenols .
  • Electrophilic Substitution: The presence of fluorine can direct electrophilic substitution reactions at the ortho and para positions relative to the hydroxyl group.
  • Oxidation: It can be oxidized to form tetrafluorobenzoquinone under specific conditions, such as in cytochrome P450-mediated reactions .

2,3,5,6-Tetrafluorophenol has been studied for its biological activities, particularly as a substrate for cytochrome P450 enzymes. It plays a role in various metabolic pathways and has been implicated in studies examining the metabolism of fluorinated compounds . Its unique structure may also influence its interactions with biological systems and potential toxicity profiles.

Several synthetic routes have been developed for producing 2,3,5,6-tetrafluorophenol:

  • From Pentafluorobenzoic Acid: A common method involves reacting pentafluorobenzoic acid with sodium acetate in N,N-dimethylformamide followed by treatment with sulfuric acid. This method yields high purity and yield (approximately 95%) of the target compound .
  • Lithium Aryl Intermediate Method: Another method involves reacting 1,2,4,5-tetrafluorobenzene with an organic lithium agent in an inert solvent at low temperatures to form an aryl lithium intermediate. This intermediate is then reacted with boric acid ester to yield tetrafluorophenol .

2,3,5,6-Tetrafluorophenol is utilized in various applications:

  • Chemical Research: It serves as a reagent in organic synthesis and is used in studies involving fluorinated compounds.
  • Pharmaceuticals: Its role as a cytochrome P450 substrate makes it relevant in drug metabolism studies.
  • Material Science: The compound may be used in developing new materials due to its unique chemical properties.

Research on interaction studies involving 2,3,5,6-tetrafluorophenol primarily focuses on its reactivity and metabolic pathways. For instance:

  • Cytochrome P450 Interactions: The compound has been shown to interact with cytochrome P450 enzymes during oxidation processes .
  • Catalytic Reactions: Studies have explored its reactivity in catalytic systems involving palladium catalysts for direct arylation reactions .

Several compounds share structural similarities with 2,3,5,6-tetrafluorophenol. Below is a comparison highlighting their unique characteristics:

Compound NameMolecular FormulaUnique Features
PentafluorophenolC6H4F5OContains five fluorine atoms; more reactive than tetrafluorophenol.
2-FluorophenolC6H5FOOnly one fluorine atom; less acidic than tetrafluorophenol.
3-FluorophenolC6H5FOSimilar to 2-fluorophenol but with different substitution pattern affecting reactivity.
4-FluorophenolC6H5FOAlso less acidic; demonstrates different electrophilic substitution patterns compared to tetrafluorophenol.

The uniqueness of 2,3,5,6-tetrafluorophenol lies in its specific substitution pattern that enhances its acidity and alters its reactivity compared to other fluorinated phenols. Its four-fluorine configuration allows for distinctive interactions and applications that are not present in compounds with fewer or differently positioned fluorine atoms .

XLogP3

2.1

Boiling Point

140.0 °C

Melting Point

38.0 °C

UNII

TNA118I5TG

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (15.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (13.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

769-39-1

Wikipedia

2,3,5,6-tetrafluorophenol

Dates

Modify: 2023-08-15

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